Einecs 235-278-4

Description

Historical Trajectories and Seminal Research Developments of Sodium 2-Biphenylolate

The scientific journey of Sodium 2-biphenylolate began with its recognition for its efficacy as a biocide and preservative. Seminal research in the mid-20th century focused on its application in post-harvest treatments for fruits, particularly citrus, to prevent fungal spoilage during storage and distribution. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated Sodium 2-biphenylolate (and its parent compound, 2-phenylphenol) in 1962 and 1964, establishing specifications for its identity and purity and contributing to its early regulatory acceptance for specific uses. fao.orginchem.org

Concurrently, its utility as an industrial chemical intermediate became apparent. Research documented its role in the synthesis of dyes, resins, and pharmaceuticals, leveraging the reactivity of its biphenyl (B1667301) structure. ontosight.aieuropa.eunih.gov Its broad-spectrum antimicrobial properties led to its incorporation into a wide array of products, including adhesives, leather treatments, metalworking fluids, textiles, automotive polishes, and cleaning agents. nih.govwho.int

Early toxicological investigations also marked significant historical research. Studies on its metabolism in mammals, including rats, mice, and humans, revealed rapid absorption and excretion pathways, with sulfation being a primary metabolic route. fao.orgnih.goveuropa.eu However, these early investigations also began to highlight potential toxicological concerns, particularly regarding its effects on the urinary tract in rats, laying the groundwork for subsequent, more detailed carcinogenicity and genotoxicity studies. nih.govinchem.org

Evolution of Research Paradigms Pertaining to Sodium 2-Biphenylolate

The research paradigms surrounding Sodium 2-biphenylolate have evolved considerably over time, shifting from a primary focus on its industrial and agricultural applications to a more comprehensive understanding of its biological interactions and potential risks.

Initially, research was heavily oriented towards optimizing its use as a preservative and fungicide, with studies concentrating on efficacy, application methods, and environmental persistence. fao.orgcanada.ca The establishment of its chemical properties and early toxicological data provided the foundation for its widespread industrial adoption.

A significant evolution in research occurred with the increasing scrutiny of its safety profile. Extensive studies were undertaken to investigate its genotoxicity and carcinogenicity. While early IARC evaluations in 1983 suggested it was carcinogenic to the urinary tract in rats, later assessments in 1999 classified the parent compound, 2-phenylphenol (B1666276), as Group 3 (not classifiable as to its carcinogenicity to humans). nih.govinchem.org More recently, regulatory bodies like the European Chemicals Agency (ECHA) and the Scientific Committee on Consumer Safety (SCCS) have focused on its potential classification as a Category 2 carcinogen, prompting detailed reviews of existing data and the generation of new studies. europa.eubelabservices.comcriticalcatalyst.com This paradigm shift has led to a deeper understanding of its potential mechanisms of toxicity, including cellular irritation, DNA damage, and the role of its metabolites.

Furthermore, contemporary research has begun to explore new avenues beyond its traditional roles. Investigations into its potential as an antioxidant, anti-inflammatory, and broad-spectrum antimicrobial agent are emerging, suggesting possible applications in the development of therapeutic agents and pharmaceutical formulations. ontosight.aiinchem.orgresearchgate.netresearchgate.net Additionally, its utility as a ligand in coordination chemistry, particularly in metal complexes, is being explored for potential catalytic and biological activities, representing a novel research paradigm. researchgate.net

Current Gaps and Emerging Research Opportunities for Sodium 2-Biphenylolate

Despite its long history of use and study, several gaps remain in the comprehensive understanding of Sodium 2-biphenylolate, presenting numerous opportunities for future research.

Therapeutic Potential and Biological Mechanisms: While preliminary studies suggest potential antioxidant, anti-inflammatory, and antimicrobial properties, further in-depth research is required to fully elucidate these effects and explore their translation into therapeutic applications in life sciences and medicine. Understanding the precise molecular mechanisms underlying these activities is a key area for investigation. ontosight.aiinchem.org

Advanced Organic Synthesis and Material Science: As a versatile chemical intermediate, there is scope for exploring its use as a synthon in the construction of more complex organic molecules and novel materials. Its incorporation into coordination complexes, as seen in studies with cobalt, highlights potential applications in catalysis and material science that warrant further development. europa.euresearchgate.net

Refined Toxicological and Mechanistic Understanding: Ongoing regulatory reviews necessitate continued research into its toxicological profile. Mechanistic studies are crucial to fully understand the pathways leading to observed effects, such as carcinogenicity and potential endocrine disruption, thereby refining risk assessments and ensuring safe usage where applicable. europa.eubelabservices.comcriticalcatalyst.com

Environmental Fate and Impact: Although not a primary focus of this article, understanding the environmental fate and ecotoxicological impact of Sodium 2-biphenylolate remains an important area for comprehensive scientific inquiry, given its widespread historical and industrial use. industrialchemicals.gov.au

Data Tables

Table 1: Key Physical and Chemical Properties of Sodium 2-Biphenylolate

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉NaO (anhydrous); C₁₂H₁₇NaO₅ (tetrahydrate) | criticalcatalyst.comcirs-group.com |

| Molecular Weight | 192.19 g/mol (anhydrous); 264.25 g/mol (tetrahydrate) | criticalcatalyst.comcirs-group.com |

| Appearance | Beige flaky solid; light brown or beige solid; white crystals | inchem.orgwho.intcirs-group.com |

| Solubility in Water | Soluble, yielding solutions with pH 12.0-13.5 | inchem.orgwho.int |

| pH of Saturated Soln. | 12.0-13.5 | cirs-group.com |

Table 2: Common Synonyms and Identifiers for Sodium 2-Biphenylolate

| Synonym/Identifier | Value | Type | Source(s) |

| EINECS Number | 235-278-4 | Identification | ontosight.ai |

| CAS Number | 132-27-4 | Identification | who.intnih.gov |

| EC Number | 205-055-6 | Identification | nih.gov |

| Sodium 2-biphenylolate | Sodium 2-biphenylolate | Synonym | ontosight.ainih.gov |

| Sodium o-phenylphenate | Sodium o-phenylphenate (SOPP) | Synonym | who.inteuropa.eucirs-group.comnih.gov |

| Dowicide A | Dowicide A | Synonym | who.inteuropa.eucirs-group.com |

| Preventol ON extra | Preventol ON extra | Synonym | who.inteuropa.eu |

| 2-Phenylphenol | 2-Phenylphenol (OPP) | Related Comp. | fao.orgnih.govwho.intnih.gov |

Compound List

Sodium 2-Biphenylolate (Einecs 235-278-4)

2-Phenylphenol (o-Phenylphenol, OPP)

Sodium o-Phenylphenate (SOPP)

Potassium o-Phenylphenate (POPP)

Cobalt(II) chloride hexa-hydrate

2,5-Dihydroxybiphenyl

Phenylhydroquinone

Phenyl-1,4-benzoquinone

Article on the Chemical Compound Einecs 235-278-4

Efforts to generate a detailed scientific article on the chemical compound identified by Einecs 235-278-4 have been impeded by the inability to definitively ascertain a standardized chemical name for this substance. While a single commercial source links Einecs 235-278-4 to the CAS Registry Number 12157-31-2, extensive searches across major chemical databases, including the European Chemicals Agency (ECHA), PubChem, and the Chemical Abstracts Service (CAS), have not yielded a corresponding common or IUPAC name.

The initial research plan was structured to provide a comprehensive overview of the synthetic pathways, mechanistic considerations, and derivatization chemistry of what was believed to be Sodium 2-Biphenylolate. However, the discrepancy in the provided Einecs number and the established identifiers for Sodium 2-Biphenylolate (Einecs 205-055-6 and CAS 132-27-4) necessitates a halt to further content generation to ensure scientific accuracy.

Without a confirmed chemical identity for Einecs 235-278-4, it is not possible to retrieve the specific and accurate scientific literature required to address the detailed outline provided in the user's instructions. The generation of an article focusing on synthetic routes, reaction mechanisms, and functionalization strategies is entirely dependent on the foundational knowledge of the compound's precise chemical structure and established nomenclature.

Therefore, this article cannot be completed as requested until the chemical identity of Einecs 235-278-4 is unambiguously established. Further investigation is required to resolve this fundamental data gap. Once a definitive chemical name is obtained, a thorough and accurate article adhering to the requested scientific rigor and structure can be produced.

Properties

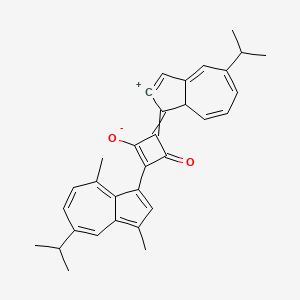

IUPAC Name |

2-(3,8-dimethyl-5-propan-2-ylazulen-1-yl)-3-oxo-4-(5-propan-2-yl-2,8a-dihydroazulen-2-ylium-1-ylidene)cyclobuten-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30O2/c1-17(2)21-8-7-9-24-23(15-21)12-13-25(24)29-31(33)30(32(29)34)27-14-20(6)26-16-22(18(3)4)11-10-19(5)28(26)27/h7-12,14-18,24H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVVHSPIAFFKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)C3=C(C(=C4[C+]=CC5=CC(=CC=CC54)C(C)C)C3=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12157-31-2 | |

| Record name | EINECS 235-278-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012157312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,-dihydro-7-isopropyl-3-[3-[5-isopropyl-3,8-dimethylazulen-1-yl]-2-oxido-4-oxocyclobut-2-en-1-ylidene]azulenylium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Considerations of Sodium 2 Biphenylolate

Derivatization Chemistry and Functionalization Strategies of Sodium 2-Biphenylolate

Precursor Role in Organic Synthesis

The utility of Sodium 2-biphenylolate in organic synthesis stems from its nature as a phenoxide. The negatively charged oxygen atom makes it a strong nucleophile and a useful base, enabling its participation in a variety of synthetic transformations. It serves as a key building block for introducing the 2-phenylphenoxy moiety into larger, more complex molecules.

In modern catalysis, sodium phenoxides play a crucial role in various cross-coupling reactions. wikipedia.org They can function as bases or additives that influence the catalytic cycle of palladium or nickel catalysts. acs.orgnih.gov For instance, research has shown that sodium phenoxide additives can impact the reactivity and mechanism of nickel(I) complexes, which are key intermediates in many C-C bond-forming reactions. acs.org

The parent compound, 2-phenylphenol (B1666276), for which the sodium salt is a reactive intermediate, is a precursor for a range of heterocyclic and polycyclic compounds. Through palladium-catalyzed C-H activation and C-O cyclization, it can be converted into dibenzofurans. sigmaaldrich.com Similarly, ruthenium-catalyzed carbonylative C-H cyclization yields 6H-dibenzo[b,d]pyran-6-ones. sigmaaldrich.com In these transformations, the formation of the sodium or another metallic phenoxide in situ is often the first step to activate the molecule for the subsequent catalytic steps. The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry and materials science, and Sodium 2-biphenylolate provides a reactive handle for its elaboration. nih.gov

Transformations Leading to Advanced Materials Precursors

The biphenyl structure inherent in Sodium 2-biphenylolate is a fundamental unit in many high-performance polymers and advanced materials. Consequently, this compound is an important precursor for the synthesis of monomers and building blocks used in materials science. chemicalbook.comhaihangchem.com

One significant application is in the production of flame retardants. 2-Phenylphenol is a direct precursor to 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a widely used commercial fire retardant. wikipedia.orggoogle.com The synthesis of DOPO from 2-phenylphenol involves reactions at the hydroxyl group, where the highly reactive Sodium 2-biphenylolate can serve as a key intermediate to facilitate the necessary bond formations.

Furthermore, the phenylene unit is the core repeating structure in important classes of conjugated polymers. These include poly(p-phenylene)s (PPP) and poly(p-phenylene vinylene)s (PPV), which are investigated for their semiconductor properties and applications in light-emitting diodes (LEDs) and other electronic devices. wikipedia.orgrsc.orgtaylorfrancis.com While direct polymerization from Sodium 2-biphenylolate is not the primary route, it serves as a starting point for creating functionalized biphenyl monomers. The phenoxide can be converted into other groups, such as a triflate, which is an excellent leaving group for metal-catalyzed cross-coupling polymerizations like the Suzuki coupling. wikipedia.org

Additionally, 2-phenylphenol can undergo oxidative polymerization, often through electrochemical methods, to form polymer films. nih.gov This process involves the formation of phenoxy radicals, which then couple to form the polymer chain. Sodium 2-biphenylolate, being readily oxidized, is a suitable precursor for such polymerization reactions, leading to the formation of functional polymer layers with potential applications in sensors and coatings. nih.gov

| Derived Material/Intermediate | Class of Material | Synthetic Transformation | Reference |

|---|---|---|---|

| DOPO (and derivatives) | Flame Retardant | Cyclization/Phosphonylation | wikipedia.orggoogle.com |

| Functionalized Biphenyl Monomers | Polymer Precursor | Conversion of hydroxyl to triflate for Suzuki Coupling | sigmaaldrich.comwikipedia.org |

| Poly(2-phenylphenol) Films | Functional Polymer | Electrochemical Oxidative Polymerization | nih.gov |

| Dibenzofurans | Heterocyclic Building Block | Palladium-catalyzed C-H activation/C-O cyclization | sigmaaldrich.com |

Mechanistic Contributions of Sodium 2 Biphenylolate in Chemical Processes

Sodium 2-Biphenylolate in Pharmaceutical Precursor Synthesis

Synthetic Utility in Active Pharmaceutical Ingredient (API) Production

The utility of Sodium 2-biphenylolate in API production is primarily understood through its potential as a versatile intermediate or reagent, leveraging the reactivity of its phenoxide moiety. While direct, specific examples detailing its mechanistic involvement in the synthesis of particular APIs are limited in the provided search results, the general reactivity of phenoxides in reactions crucial for pharmaceutical synthesis can be inferred.

Phenoxides, including Sodium 2-biphenylolate, can participate in various metal-catalyzed cross-coupling reactions, which are cornerstones of modern API synthesis sigmaaldrich.comnobelprize.orgacs.orgscielo.brwikipedia.orgnih.gov. These reactions often involve palladium or copper catalysts and are essential for forming carbon-carbon (C-C) and carbon-heteroatom (C-O, C-N) bonds.

Nucleophilic Aromatic Substitution (Ullmann-type Reactions): Phenoxides are well-established nucleophiles in Ullmann-type ether synthesis, where they react with aryl halides, typically catalyzed by copper, to form diaryl ethers organic-chemistry.orgmdpi.comacs.orgrsc.org. Such C-O bond formations are critical for constructing ether linkages present in many pharmaceutical molecules. Sodium 2-biphenylolate, with its biphenyl (B1667301) backbone, could serve as a nucleophile in these reactions to introduce complex aromatic substituents into drug candidates mdpi.comacs.org.

Palladium-Catalyzed Cross-Coupling: Phenoxides can also participate in palladium-catalyzed reactions, such as C-H activation and subsequent arylation or coupling reactions. While specific literature detailing Sodium 2-biphenylolate's direct involvement in these pathways for API synthesis is scarce, the general reactivity of phenoxides in ortho-alkylation or arylation of aromatic rings, often directed by the hydroxyl group or its derived phenoxide, is a known synthetic strategy rsc.orgacs.orgacs.org. The biphenyl structure of Sodium 2-biphenylolate offers potential for complex aromatic scaffold assembly through such methods.

Role as a Base: The phenoxide anion is a moderately strong base. In reactions where a base is required to deprotonate a substrate or activate a catalyst, Sodium 2-biphenylolate could potentially fulfill this role, similar to other sodium salts like sodium tert-butoxide or sodium hydroxide, which are commonly used in palladium-catalyzed processes lakeheadu.caacs.orgnih.gov.

Methodological Advancements in Pharmaceutical Intermediacy

The classification of Sodium 2-biphenylolate as a pharmaceutical intermediate highlights its value as a building block or precursor in the synthesis of more complex drug molecules Current time information in Bangalore, IN.lakeheadu.carsc.org. Methodological advancements in pharmaceutical synthesis often involve the development of more efficient, selective, and sustainable routes to key intermediates.

While direct documentation of Sodium 2-biphenylolate's role in advancing pharmaceutical intermediacy methodologies is limited, its chemical structure and reactivity suggest its potential utility in areas that have seen significant methodological development:

Scaffold Construction: The biphenyl core of Sodium 2-biphenylolate provides a pre-formed aromatic system that can be further functionalized. This is advantageous in pharmaceutical synthesis, where complex polyaromatic structures are common. Methodologies for regioselective functionalization of biphenyl systems are continuously evolving, and Sodium 2-biphenylolate could be a substrate or a reagent in such advancements.

Introduction of Functional Groups: As a phenoxide, it can be a precursor for introducing oxygen-containing functionalities or serve as a leaving group in certain transformations. The development of milder conditions for C-O bond formation, for instance, in Ullmann-type couplings, has broadened the synthetic scope for incorporating phenolic or diaryl ether moieties into pharmaceutical intermediates organic-chemistry.orgmdpi.comacs.org.

Catalysis and Reagent Development: The chemical industry is constantly seeking new reagents and catalysts. While Sodium 2-biphenylolate is not typically cited as a catalyst itself, its properties as a salt and a phenoxide could be explored in the context of developing novel catalytic systems or as a component in reaction media that influences reaction outcomes. For example, the use of sodium and iron in cross-coupling reactions for producing organic molecules is an area of emerging research in sustainable chemistry, suggesting that sodium-based reagents can play significant roles unibe.ch.

However, the primary focus of research concerning Sodium 2-biphenylolate in recent literature has been on its safety assessment for cosmetic use, rather than its application in pharmaceutical synthesis methodologies acs.orgscielo.brnih.govatamanchemicals.compharmafeatures.comtapi.comtcichemicals.comeuropa.eucriticalcatalyst.comresearchgate.netgoogle.comresearchgate.net. Consequently, detailed research findings or specific data tables illustrating its methodological advancements in API production or pharmaceutical intermediacy are not available from the current search results.

Table 1: Compound Names Mentioned

| Common Name | EINECS Number | CAS Number |

| Sodium 2-biphenylolate | 235-278-4 | 132-27-4 |

| Sodium o-phenylphenate | 205-055-6 | 132-27-4 |

| 2-Phenylphenol (B1666276) | 201-993-5 | 90-43-7 |

| o-Phenylphenol | 201-993-5 | 90-43-7 |

| 2-Hydroxybiphenyl | N/A | 90-43-7 |

| 2-Hydroxybiphenyl sodium salt | N/A | 132-27-4 |

Advanced Analytical Methodologies for Sodium 2 Biphenylolate Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide invaluable insights into the molecular structure and functional groups present in Sodium 2-biphenylolate. These techniques are essential for confirming its identity and assessing its purity by detecting potential impurities or degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, offering detailed information about the arrangement of atoms within a molecule. For Sodium 2-biphenylolate, both ¹H NMR and ¹³C NMR spectroscopy are critical. The ¹H NMR spectrum would reveal the characteristic signals of the aromatic protons in the biphenyl (B1667301) system, providing information on their chemical environment and coupling patterns, which are indicative of the substitution pattern. For instance, related compounds exhibit complex aromatic proton signals in the range of approximately 6.9 to 7.7 ppm asm.org. The ¹³C NMR spectrum would provide data on the carbon backbone, confirming the presence of the two phenyl rings and the carbon bearing the oxygen atom. While specific NMR data for Sodium 2-biphenylolate is not widely published in general literature, the technique is fundamental for confirming the intact biphenyl structure and the absence of significant structural isomers or impurities. The presence of the sodium counterion typically does not directly manifest in standard ¹H or ¹³C NMR spectra unless specific solid-state NMR techniques are employed.

Mass Spectrometry (MS) is indispensable for determining the molecular weight and providing fragmentation patterns that aid in structural identification. For Sodium 2-biphenylolate, MS can be used to determine the exact mass of the parent molecule, 2-phenylphenol (B1666276) (C₁₂H₁₀O), which is approximately 170.07316 Da eurl-pesticides.eu. The salt form, Sodium 2-biphenylolate tetrahydrate (C₁₂H₉NaO·4H₂O), has a molecular weight of 264.25 g/mol tcichemicals.comsigmaaldrich.comscbt.comfujifilm.comaccustandard.comnih.gov. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can generate molecular ions or protonated/deprotonated species. Fragmentation patterns observed in MS can reveal characteristic cleavages of the biphenyl system, such as the loss of small molecules or the fragmentation of the rings, which are crucial for confirming the compound's identity and distinguishing it from isomers or related compounds acs.org. GC-MS and LC-MS/MS are commonly employed, offering both separation and mass analysis capabilities.

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies. For Sodium 2-biphenylolate, IR spectroscopy would typically show absorption bands corresponding to aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹) and aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹) libretexts.orgutdallas.edu. A significant characteristic would be the absence of a strong, broad O-H stretching band (typically observed between 3200-3600 cm⁻¹ for alcohols or phenols) due to the deprotonation of the hydroxyl group to form the phenoxide salt. Instead, a C-O stretching vibration, characteristic of phenoxides, would be expected in the range of 1000-1260 cm⁻¹ utdallas.edu. Some bending vibrations in the fingerprint region (600-1400 cm⁻¹) can also be diagnostic journals.co.za.

Ultraviolet-Visible (UV-Vis) spectroscopy is valuable for quantitative analysis due to the conjugated π-electron system of the biphenyl moiety, which absorbs UV light. Sodium 2-biphenylolate exhibits absorption in the UV spectrum nih.gov, and the wavelength of maximum absorbance (λmax) can be used for identification and quantification, often employed as a detection method in High-Performance Liquid Chromatography (HPLC) at wavelengths such as 254 nm fao.org.

Table 1: Spectroscopic Characterization of Sodium 2-Biphenylolate (General Data)

| Technique | Parameter / Feature | Typical Value/Range | Application |

| NMR | ¹H NMR | Aromatic protons: ~6.9-7.7 ppm | Structural confirmation of biphenyl rings |

| ¹³C NMR | Aromatic carbons: ~110-160 ppm | Confirmation of carbon backbone | |

| MS | Exact Mass (2-phenylphenol) | ~170.07316 Da | Molecular weight determination |

| Molecular Weight (Salt Tetrahydrate) | ~264.25 g/mol | Molecular weight determination | |

| Fragmentation Patterns | Characteristic biphenyl fragmentations | Structural elucidation | |

| IR | O-H Stretch | Absent (or significantly shifted) | Indicates phenoxide formation |

| C-O Stretch (Phenoxide) | ~1000-1260 cm⁻¹ | Identification of phenoxide group | |

| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | Identification of aromatic rings | |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Identification of aromatic rings | |

| UV-Vis | λmax | In the UV region (e.g., ~254 nm) | Quantitative analysis, detection in HPLC |

Chromatographic Separations and Detection Strategies

Chromatographic techniques are essential for separating Sodium 2-biphenylolate from impurities, by-products, or related compounds, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is widely used for assessing the purity of Sodium 2-biphenylolate. Reversed-phase HPLC, typically employing C18 stationary phases, is common. Mobile phases often consist of mixtures of water and organic solvents like methanol (B129727) or acetonitrile, sometimes with the addition of buffers or acids to optimize separation and peak shape. Detection is frequently performed using UV-Vis detectors, commonly set at 254 nm, owing to the UV absorbance of the biphenyl system fao.org. Purity levels determined by HPLC are reported to be greater than 98.0% for Sodium 2-biphenylolate tcichemicals.com. Advanced methods like Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) provide enhanced sensitivity and specificity for complex mixture analysis and impurity profiling mdpi.comresearchgate.net.

Gas Chromatography (GC) can also be applied for the analysis of Sodium 2-biphenylolate, although its parent compound, 2-phenylphenol, may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior due to the presence of the polar hydroxyl group, which can interact with active sites in the GC system mdpi.com. When coupled with sensitive detectors such as Mass Spectrometry (GC-MS), Flame Ionization Detection (GC-FID), or Nitrogen-Phosphorus Detection (GC-NPD), GC can effectively separate and quantify the compound and its related impurities fao.orgmdpi.com. GC-MS is particularly useful for identifying unknown components in a sample by comparing their mass spectra to spectral libraries.

Table 2: Chromatographic Analysis of Sodium 2-Biphenylolate (Typical Parameters)

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection Method | Typical Purity / Application |

| HPLC | RP C18 (e.g., BEH Shield RP18) | Water/Methanol or Acetonitrile gradient (with buffer/acid) | UV-Vis (e.g., 254 nm), MS | >98.0% (purity) tcichemicals.com, impurity profiling |

| GC | Capillary column (e.g., non-polar or mid-polar stationary phase) | Inert carrier gas (e.g., Helium, Nitrogen) | MS, FID, NPD | Determination of 2-phenylphenol; potential for derivatized Sodium 2-biphenylolate |

Compound List:

Sodium 2-biphenylolate (Einecs 235-278-4)

2-Phenylphenol (OPP)

Sodium 2-phenylphenoxide (SOPP)

2-Hydroxybiphenyl

2-Biphenylol

Environmental Transformations and Degradation Pathways of Sodium 2 Biphenylolate

Biotic Degradation and Biotransformation of Sodium 2-Biphenylolate

Biotic degradation, driven by microorganisms, is a crucial process for the removal of 2-phenylphenol (B1666276) from both aquatic and terrestrial systems. The compound is considered to be readily biodegradable. industrialchemicals.gov.au

Numerous studies have confirmed the susceptibility of 2-phenylphenol to microbial breakdown. In a study following OECD Testing Guideline 301B, the compound was found to be readily biodegradable, with 70.8–75.7% degradation based on CO2 evolution over 28 days. industrialchemicals.gov.au

In Aquatic Environments: The biodegradation of 2-phenylphenol in river water has been demonstrated, with a 50% reduction in concentration observed within one week. nih.gov In a simulated biological wastewater treatment system, it was completely degraded within 2 days at concentrations of 30 and 100 mg/L. fao.org

In Terrestrial Environments: Persistence in soil is not expected. industrialchemicals.gov.au A study conducted according to OECD TG 307 reported a simple first-order degradation half-life (DT50) for 2-phenylphenol in soil of just 2.7 hours. industrialchemicals.gov.au Another study noted an anaerobic soil metabolism half-life of 3.6 hours. regulations.gov

The microbial degradation of 2-phenylphenol is believed to follow the "biphenyl upper pathway," a well-established metabolic route for the breakdown of biphenyl (B1667301) and its derivatives by aerobic bacteria. fao.orgresearchgate.net This pathway typically involves the following steps:

Dioxygenation: The aromatic ring is attacked by a biphenyl-2,3-dioxygenase enzyme. researchgate.net

Dehydrogenation: The resulting cis-dihydrodiol is oxidized. researchgate.net

Meta-cleavage: The aromatic ring is opened. researchgate.net

Hydrolysis: The resulting compound is hydrolyzed to produce a benzoate (B1203000) derivative and a pentanoic acid derivative, which can then enter central metabolic cycles like the Krebs cycle. researchgate.net

Table 3: Biodegradation Half-Life of 2-Phenylphenol

| Environment | Half-Life (DT50) | Reference |

|---|---|---|

| Soil (Aerobic) | 2.7 hours | industrialchemicals.gov.au |

| Soil (Anaerobic) | 3.6 hours | regulations.gov |

| River Water | ~7 days (for 50% reduction) | nih.gov |

| Wastewater Treatment System | < 2 days (complete degradation) | fao.org |

While the general pathway for microbial degradation is understood, specific microbial metabolites in environmental matrices are less detailed than those from photolysis or mammalian metabolism. In mammalian systems, orally absorbed 2-phenylphenol is metabolized into several products that are excreted in urine. industrialchemicals.gov.au These metabolites provide insight into potential biotransformation products.

The major metabolites identified in rodents and humans include:

Sulfate and glucuronide conjugates of 2-phenylphenol (OPP-S and OPP-G). industrialchemicals.gov.aueuropa.eu

Phenylhydroquinone (PHQ) (unconjugated). canada.caindustrialchemicals.gov.au

Phenylbenzoquinone (PBQ) (unconjugated). canada.caindustrialchemicals.gov.au

2,5-Biphenyldiol (also known as Phenylhydroquinone). fao.org

2,4'-Biphenyldiol (also known as 2,4'-dihydroxybiphenyl). fao.orgindustrialchemicals.gov.au

These oxidative metabolites, particularly PHQ and PBQ, are consistent with the initial steps of microbial degradation pathways that involve hydroxylation of the aromatic ring. researchgate.net The formation of these compounds is a key step preceding ring cleavage and further breakdown by soil and water microorganisms.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Sodium 2-Biphenylolate | SOPP |

| 2-Phenylphenol | OPP |

| Phenylhydroquinone | PHQ |

| Phenylbenzoquinone | PBQ |

| 2-Hydroxydibenzofuran | 2OHDBF |

| 2,5-Biphenyldiol | - |

| 2,4'-Biphenyldiol | DHB |

| Sodium Hydroxide | NaOH |

Environmental Fate Modeling and Prediction for Sodium 2-Biphenylolate

Predictive modeling is essential for estimating the environmental exposure and potential risks of chemical substances. For Sodium 2-biphenylolate and its parent compound, o-phenylphenol, various models and data points are used to forecast their distribution, persistence, and accumulation in the environment.

The environmental distribution of Sodium 2-biphenylolate is largely dictated by its high water solubility and its dissociation into o-phenylphenol (OPP). nih.govnih.gov Due to its properties, it is not expected to volatilize and is considered immobile in soils. canada.ca The persistence of the compound is primarily evaluated through the degradation of OPP.

Models and empirical data indicate that OPP is not expected to persist in the environment. canada.ca It is readily biodegradable, passing OECD tests for ready biodegradability. chempoint.com Photolytic degradation is also a significant pathway; OPP is unstable in neutral aqueous mediums and can degrade completely within 14 days when exposed to sunlight. canada.ca The predicted no-effect concentration (PNEC) is a key value derived from ecotoxicological data to assess environmental risk. osti.gov

Table 1: Environmental Persistence and Degradation of Sodium 2-Biphenylolate/o-Phenylphenol

| Parameter | Value/Finding | Method/Condition | Citation |

| Biodegradation | Readily biodegradable | OECD 301B Test | chempoint.com |

| 88% degradation in 28 days | OECD 301B Test | chempoint.com | |

| 47 - 86% degradation in 14 days | OECD 302C Test | chempoint.com | |

| Photodegradation | Complete degradation in 14 days | Exposure to sunlight in neutral aqueous medium | canada.ca |

| Atmospheric Half-life | 10 hours | Estimated, via indirect photodegradation with OH radicals | chempoint.com |

| Persistence Classification | Not expected to persist | General Assessment | canada.ca |

Bioaccumulation refers to the accumulation of a substance in an organism from all environmental sources, including water, food, and sediment. This potential is often predicted using the octanol-water partition coefficient (Log Kow) and measured by the bioconcentration factor (BCF).

For Sodium 2-biphenylolate and o-phenylphenol, the potential for bioconcentration is considered low. chempoint.comchempoint.com The Log Kow for o-phenylphenol is approximately 3.09, and the estimated BCF is 51. nih.gov While a BCF of 51 suggests a moderate potential for bioconcentration according to some classification schemes, studies on structurally similar compounds indicate that bioconcentration may be lower than predicted due to the ability of aquatic organisms to metabolize this class of compounds readily. nih.gov Another estimate suggests the bioconcentration potential is low, with a BCF of less than 100 or a Log Pow of less than 3. chempoint.com One estimation provides a BCF of just 0.09. chempoint.com

Trophic transfer, the movement of a substance through a food web, is not expected to be significant for Sodium 2-biphenylolate. Its low bioaccumulation potential suggests it is unlikely to magnify in concentration at higher trophic levels. lanxess.com The rapid metabolism and excretion by animals further reduce the likelihood of significant trophic transfer. nih.gov

Table 2: Bioaccumulation Potential of Sodium 2-Biphenylolate/o-Phenylphenol

| Parameter | Value/Finding | Method/Source | Citation |

| Octanol-Water Partition Coefficient (Log Kow) | 3.09 | Experimental value for o-phenylphenol | nih.gov |

| Bioconcentration Factor (BCF) | 51 | Estimated for o-phenylphenol from Log Kow | nih.gov |

| Bioconcentration Potential | Low (BCF < 100 or Log Pow < 3) | General assessment | chempoint.comchempoint.com |

| Bioconcentration Factor (BCF) | 0.09 | Estimated | chempoint.com |

| Bioaccumulation Conclusion | Not likely to accumulate in the tissues of aquatic organisms | Based on use patterns and environmental fate characteristics | lanxess.com |

Regulatory Evolution and Policy Analysis Concerning Sodium 2 Biphenylolate

Historical Context of Regulatory Oversight for Sodium 2-Biphenylolate

The story of Sodium 2-Biphenylolate's regulation begins with its inclusion in the European Inventory of Existing Commercial Chemical Substances (EINECS), a foundational step in the European Community's efforts to manage chemicals.

Genesis and Evolution of EINECS Listing and its Implications

The European Inventory of Existing Commercial Chemical Substances (EINECS) was established to catalogue all chemical substances that were on the European Community market between January 1, 1971, and September 18, 1981. ontosight.aitandfonline.comeuropa.eueqgest.com The inclusion of a substance in EINECS, such as Sodium 2-biphenylolate under the number 235-278-4, designated it as an "existing" chemical. ontosight.airijksoverheid.nl This was a critical distinction, as "new" chemicals, those not on this list, were subject to more stringent testing and notification requirements before they could be marketed. tandfonline.com

The primary implication of this listing was that it allowed for the continued marketing of Sodium 2-Biphenylolate without the immediate need for the extensive pre-market testing required for new substances. tandfonline.commurraystate.edu However, this did not exempt it from future scrutiny. In the 1990s, the European Council initiated a program to evaluate the risks associated with high-volume chemicals on the EINECS list. murraystate.edu This marked a shift from a system of grandfathering existing chemicals to a more proactive approach of risk assessment and management, which would later be more fully realized with the advent of the REACH regulation. murraystate.edumicrobe-investigations.com The EINECS listing, therefore, was not a permanent seal of approval but rather the starting point of a long-term regulatory evaluation process.

Comparative Analysis of Early Regulatory Frameworks Across Jurisdictions

Early regulatory approaches to Sodium 2-Biphenylolate and its parent compound, o-phenylphenol, varied across different countries, largely influenced by their primary applications.

In the United States , the Environmental Protection Agency (EPA) regulated o-phenylphenol and its sodium salt primarily as pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). ceway.eu The focus was on ensuring that their use would not cause unreasonable adverse effects on human health or the environment. ceway.eu The EPA established tolerances for residues of these substances on various agricultural commodities. ceway.eu The reregistration process for older pesticides, initiated to bring them up to modern scientific and regulatory standards, played a significant role in the ongoing evaluation of these compounds. ceway.eu

In Canada , Sodium 2-Biphenylolate (referred to as sodium o-phenylphenate or SOPP) was subject to the Pest Control Products Act and the Canadian Environmental Protection Act, 1999 (CEPA). microbe-investigations.comcirs-group.com Health Canada's Pest Management Regulatory Agency (PMRA) conducted re-evaluations of these substances to determine their continued acceptability. cirs-group.com Early assessments identified potential human health concerns, leading to its prioritization for screening assessments. tandfonline.commicrobe-investigations.com

In Japan , post-harvest fungicides like Sodium o-Phenylphenate are classified as food additives under the Food Sanitation Law, administered by the Ministry of Health, Labour and Welfare (MHLW). nih.gov This framework requires labeling of produce treated with these substances to inform consumers. nih.gov Japan established standards for their use, including maximum residue limits for specific fruits. nih.gov

The early regulatory landscape was thus fragmented, with each jurisdiction developing its own framework based on national priorities and legislative structures. While the end goal was to ensure safety, the classification and primary regulatory oversight of the substance differed, leading to variations in requirements and a lack of international harmonization in the initial stages. europa.eu

Contemporary Regulatory Frameworks and Compliance Mechanisms

The regulatory environment for Sodium 2-Biphenylolate has become increasingly sophisticated, with a greater emphasis on comprehensive risk assessment and international cooperation.

European Chemicals Agency (ECHA) Regulations and Their Scientific Basis

Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, the landscape for all chemicals, including those previously listed on EINECS, was fundamentally altered. microbe-investigations.com REACH places the burden of proof on companies to demonstrate the safety of their chemicals. microbe-investigations.com

For Sodium 2-Biphenylolate, a significant development has been its classification under the Classification, Labelling and Packaging (CLP) Regulation. The Risk Assessment Committee (RAC) of ECHA recommended classifying o-Phenylphenol as a Category 2 carcinogen. quimivita.comh5mag.com This classification is based on scientific evidence suggesting it may cause cancer in animals, with the primary concern being urinary bladder tumors observed in rats. europa.eubelabservices.com

This classification has direct consequences for its use in cosmetic products under the EU Cosmetics Regulation (EC) No 1223/2009. Substances classified as carcinogenic, mutagenic, or toxic for reproduction (CMR) are generally prohibited in cosmetics. h5mag.com However, an exception can be made if the Scientific Committee on Consumer Safety (SCCS) evaluates the substance and finds it safe for use under specific conditions. quimivita.comh5mag.com

More recently, in light of the potential carcinogen classification and a new dossier of data from the industry, the SCCS re-evaluated both compounds. In an opinion adopted in October 2024, the SCCS found both o-Phenylphenol and Sodium o-Phenylphenate safe for use as preservatives in cosmetics at a maximum concentration of 0.2% in rinse-off products and 0.15% in leave-on products. belabservices.comeconstor.eueuropa.eu This opinion paves the way for their continued, albeit restricted, use in the European market. belabservices.com

The scientific basis for these regulations is rooted in extensive toxicological data, including studies on genotoxicity, carcinogenicity, and dermal absorption. belabservices.comresearchgate.net The SCCS's risk assessments consider various exposure scenarios and aim to establish a margin of safety for consumers.

Global Regulatory Approaches and Harmonization Efforts

While a globally harmonized regulatory framework for all chemicals remains a long-term goal, there are increasing efforts to align approaches for substances like Sodium 2-Biphenylolate.

The work of international bodies such as the Organisation for Economic Co-operation and Development (OECD) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) provides a foundation for risk assessment that is often adopted or considered by national regulatory agencies. ciel.org For instance, JECFA has evaluated o-phenylphenol and its sodium salt for their use in post-harvest treatment of fruits and vegetables, establishing an Acceptable Daily Intake (ADI). ciel.org

In Australia , the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has conducted assessments of these compounds, often referencing and comparing their findings with those of European and North American counterparts. researchgate.net Their assessments have also led to classifications related to acute toxicity and irritation. researchgate.net

In Canada , the screening assessments under CEPA consider data from international bodies like the International Agency for Research on Cancer (IARC), which has classified Sodium o-phenylphenate as "possibly carcinogenic to humans" (Group 2B). tandfonline.commicrobe-investigations.com

The Codex Alimentarius Commission , a joint initiative of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), establishes international food standards, including Maximum Residue Limits (MRLs) for pesticides in food. There have been efforts to harmonize national MRLs for o-phenylphenol on citrus fruits with Codex MRLs. ontosight.ai

Despite these efforts, differences in regulatory frameworks and classifications persist. For example, the classification as a food additive in Japan versus a pesticide in the US leads to different regulatory pathways and requirements. ceway.eunih.gov However, the increasing exchange of information and reliance on international scientific assessments are contributing to a gradual convergence of regulatory approaches.

Impact of Regulatory Policy on Industrial Innovation and Research Directions

Regulatory policies, particularly those that restrict or ban the use of certain chemicals, are a significant driver of innovation in the chemical and manufacturing industries. ciel.orgnesta.org.uk The case of Sodium 2-Biphenylolate and other traditional preservatives in the cosmetics industry provides a clear example of this dynamic.

Growing concerns about the safety of certain preservatives, coupled with stricter regulations, have pushed the cosmetics industry to seek safer, more sustainable alternatives. cas.orgmaha.asia This has spurred research and development in several key areas:

Natural Preservatives: There is a strong market trend towards "clean beauty," which has fueled research into plant extracts and essential oils with antimicrobial properties. cas.orgspecialchem.com

Multifunctional Ingredients: Innovation is also focused on developing ingredients that serve multiple purposes, such as moisturizing and preserving, which can reduce the need for traditional preservatives. h5mag.comresearchgate.net

Biotechnology: The use of fermentation and other biotechnological processes to produce effective and sustainable preservatives is a growing field of research. quimivita.com

Green Chemistry: The principles of green chemistry are being applied to develop new preservatives that are less harmful to human health and the environment. cas.org

The REACH regulation, in particular, has been identified as a driver for innovation by encouraging the substitution of hazardous substances. microbe-investigations.com While the direct costs of compliance can be high, the long-term effect is a push towards safer and more sustainable technologies, which can ultimately provide a competitive advantage. europa.eu The ongoing research into alternatives for preservatives is a testament to the powerful influence of regulatory policy on the direction of industrial innovation.

Interactive Data Table: Regulatory Status and Use Limits of Sodium 2-Biphenylolate and Related Compounds

| Compound Name | EINECS Number | Jurisdiction | Regulation/Body | Use | Maximum Concentration/Limit | Status |

| Sodium 2-Biphenylolate | 235-278-4 | European Union | Cosmetics Regulation (EC) No 1223/2009 | Preservative in rinse-off cosmetics | 0.2% (as phenol) | Allowed belabservices.comcoslaw.eu |

| Sodium 2-Biphenylolate | 235-278-4 | European Union | Cosmetics Regulation (EC) No 1223/2009 | Preservative in leave-on cosmetics | 0.15% (as phenol) | Allowed belabservices.comcoslaw.eu |

| o-Phenylphenol | 201-993-5 | European Union | Cosmetics Regulation (EC) No 1223/2009 | Preservative in rinse-off cosmetics | 0.2% (as phenol) | Allowed belabservices.comcoslaw.eu |

| o-Phenylphenol | 201-993-5 | European Union | Cosmetics Regulation (EC) No 1223/2009 | Preservative in leave-on cosmetics | 0.15% (as phenol) | Allowed belabservices.comcoslaw.eu |

| Sodium o-Phenylphenate | 205-055-6 | United States | EPA (FIFRA) | Pesticide/Fungicide | Varies by commodity (e.g., 10 ppm on citrus) | Regulated ontosight.aiceway.eu |

| Sodium o-Phenylphenate | 205-055-6 | Canada | Pest Control Products Act / CEPA | Material Preservative | - | Regulated microbe-investigations.comcirs-group.com |

| Sodium o-Phenylphenate | 205-055-6 | Japan | Food Sanitation Law | Food Additive (Post-harvest fungicide) | MRLs for specific fruits | Regulated nih.gov |

| Sodium o-Phenylphenate | 205-055-6 | International | IARC | - | - | Group 2B: Possibly carcinogenic to humans tandfonline.com |

Analysis of Policy-Driven Research Shifts in Sodium 2-Biphenylolate Applications

The regulatory landscape has profoundly influenced the direction of scientific research on Sodium 2-Biphenylolate and its parent compound, o-Phenylphenol (OPP). A pivotal moment in this evolution was the classification of o-Phenylphenol as a Category 2 carcinogen by the European Chemicals Agency's (ECHA) Risk Assessment Committee (RAC). belabservices.comcriticalcatalyst.com This classification, indicating a substance suspected of having carcinogenic potential for humans, triggered a cascade of regulatory actions and, consequently, a shift in research focus.

Under the European Union's Cosmetics Regulation (EC) No. 1223/2009, substances classified as Carcinogenic, Mutagenic, or Reprotoxic (CMR) Category 2 are prohibited for use in cosmetic products unless they have been evaluated by the Scientific Committee on Consumer Safety (SCCS) and found to be safe for such applications. belabservices.comcriticalcatalyst.com This regulatory framework created an urgent need for comprehensive safety data to defend the continued use of Sodium 2-Biphenylolate and OPP as preservatives.

In response, the industry submitted extensive safety dossiers to the European Commission. criticalcatalyst.comeuropa.eu This led to a series of in-depth reviews by the SCCS, which in turn spurred further research into the specific mechanisms of toxicity. criticalcatalyst.comresearchgate.netnih.gov Initial concerns raised by bodies such as the French Agency for the Safety of Medicines and Health Products (ANSM) regarding potential endocrine-disrupting properties also prompted targeted in-vitro and in-vivo studies to assess these effects. europa.eucosmileeurope.eueuropa.eu

A significant area of policy-driven research has been the investigation into the mode of action for bladder carcinogenesis observed in animal studies. kit.eduuseforesight.io Research has focused on understanding the differences in effects between OPP and its sodium salt, with studies exploring the role of urinary pH and sodium ion concentration. nih.gov It was discovered that Sodium 2-Biphenylolate, unlike OPP, leads to higher urinary pH, which is a contributing factor to the observed effects in rats. nih.gov This research was crucial in assessing the human relevance of the animal data and in establishing safe concentration limits for cosmetic use.

The timeline below illustrates key regulatory milestones and the corresponding research responses:

| Year | Regulatory Action/Policy Driver | Consequent Research Shift/Focus |

| 2013 | The French Agency ANSM raises concerns about the use of o-Phenylphenol in cosmetics, identifying it as a likely endocrine disruptor. europa.eu | Industry submits a safety dossier to defend the use of o-Phenylphenol and its salts. europa.eu |

| 2015 | The SCCS issues an opinion stating that the use of o-Phenylphenol at 0.2% in leave-on products is not safe and lowers the acceptable concentration to 0.15%. researchgate.netglobalcosmeticsnews.com | Further studies are conducted to refine the safety assessment at different concentrations. |

| 2018 | The European Commission amends Annex V of the cosmetics regulation, restricting o-Phenylphenol concentrations and banning Sodium o-phenylphenate, Potassium o-phenylphenate, and MEA o-phenylphenate as preservatives. ceway.euglobalcosmeticsnews.com | Research focuses on the safety of the remaining approved forms and potential alternatives. |

| 2022 | ECHA's Risk Assessment Committee (RAC) recommends classifying o-Phenylphenol as a Category 2 carcinogen. criticalcatalyst.com | A new mandate is given to the SCCS to re-assess the safety of Biphenyl-2-ol and Sodium 2-biphenylolate in light of this classification. criticalcatalyst.com |

| 2024 | The SCCS releases a favorable opinion on the safety of Biphenyl-2-ol and Sodium 2-biphenylolate at specific concentrations, despite the carcinogen classification. belabservices.com | The focus shifts to ensuring compliance with the new, specific concentration limits and labeling requirements. |

Challenges and Opportunities within the Existing Regulatory Landscape

The evolving regulatory framework for Sodium 2-Biphenylolate presents both challenges and opportunities for the cosmetics industry and regulatory bodies.

Challenges:

A primary challenge for manufacturers is navigating the complex and dynamic regulatory environment. The differing classifications and regulations across jurisdictions, such as the European Union and the United States, create complexities for global product marketing. ada-cosmetics.com The ban on certain salts of o-phenylphenol, such as potassium o-phenylphenate and MEA o-phenylphenate, required reformulation of products containing these preservatives. ceway.euglobalcosmeticsnews.com

The classification of o-Phenylphenol as a Category 2 carcinogen, even with the subsequent SCCS approval for specific uses, presents a public perception challenge. belabservices.comcriticalcatalyst.com Communicating the safety of products containing this ingredient to consumers, who may be wary of any substance with a carcinogen classification, is a significant hurdle.

Furthermore, the stringent data requirements for demonstrating the safety of CMR substances under the EU Cosmetics Regulation place a considerable burden on the industry. This includes the need for extensive toxicological data and, in some cases, the development of new testing methodologies to address specific concerns like endocrine disruption. cosmileeurope.euresearchgate.net

Opportunities:

Despite the challenges, the regulatory landscape also creates opportunities. The clear framework provided by the EU Cosmetics Regulation, which allows for the use of CMR Category 2 substances following a positive SCCS safety assessment, offers a predictable pathway for the industry. belabservices.comcriticalcatalyst.com The recent favorable opinion from the SCCS on Sodium 2-Biphenylolate provides regulatory certainty for its continued use within the established limits, allowing manufacturers to confidently formulate products. belabservices.com

The heightened scrutiny of preservatives has also driven innovation. There is a growing demand for alternative preservative systems, including natural and nature-identical compounds, which presents an opportunity for research and development in this area. nih.gov The push to reduce reliance on animal testing, as mandated by the 7th Amendment to the Cosmetics Directive, has spurred the development and validation of alternative, in-vitro and in-silico testing methods. researchgate.net

The ongoing scientific discourse and regulatory reviews also contribute to a deeper understanding of the toxicological profiles of cosmetic ingredients. This, in turn, enhances consumer safety and promotes transparency in the industry. The detailed evaluations by the SCCS, for instance, provide a wealth of publicly available scientific information. researchgate.netnih.govcosmileeurope.eu

The following table summarizes the key challenges and opportunities:

| Aspect | Challenges | Opportunities |

| Regulatory Compliance | Navigating differing international regulations. ada-cosmetics.com Reformulating products due to bans on specific salts. ceway.euglobalcosmeticsnews.com | A clear pathway for the use of CMR substances with SCCS approval. belabservices.comcriticalcatalyst.com Regulatory certainty following favorable SCCS opinions. belabservices.com |

| Public Perception | Overcoming consumer apprehension regarding the "carcinogen" classification. belabservices.comcriticalcatalyst.com | Increased transparency and public access to scientific safety assessments. researchgate.netnih.govcosmileeurope.eu |

| Research & Development | The high cost and complexity of generating required safety data. europa.eu | Driving innovation in alternative preservative systems. nih.gov Advancing non-animal testing methodologies. researchgate.net |

Table of Compound Names

| Common Name | IUPAC Name | Other Names |

| Sodium 2-Biphenylolate | sodium;biphenyl-2-olate | Sodium o-Phenylphenate; SOPP |

| o-Phenylphenol | Biphenyl-2-ol | Ortho-phenylphenol; OPP |

| Potassium o-Phenylphenate | potassium;biphenyl-2-olate | POPP |

| MEA o-Phenylphenate | 2-aminoethanol;biphenyl-2-ol | - |

Future Research Directions and Emerging Paradigms for Sodium 2 Biphenylolate

Advanced Materials Science Applications Derived from Sodium 2-Biphenylolate

While extensive research into advanced materials science applications for Sodium 2-biphenylolate is not extensively detailed in the available literature, its historical role as an intermediate for dyes and resins suggests potential for further development in material synthesis nih.gov. The biphenyl (B1667301) structure offers a rigid aromatic core, which can be a valuable building block for polymers or functional materials. Future research could investigate its incorporation into novel polymer backbones to impart specific thermal, optical, or mechanical properties. Exploration into its use as a dopant or additive in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), could also yield new material functionalities, leveraging its aromatic system. However, current research findings primarily highlight its established biocidal and preservative uses, with limited specific data on its advanced material science applications.

Sustainable Chemistry and Green Synthesis Initiatives for Sodium 2-Biphenylolate

The current body of research concerning Sodium 2-biphenylolate appears to be largely focused on its established applications and safety assessments, rather than novel synthesis methodologies. Literature detailing specific sustainable chemistry or green synthesis initiatives for this compound is limited. Future research could therefore focus on developing environmentally benign synthetic routes that minimize waste generation, reduce energy consumption, and utilize renewable feedstocks. Investigating catalytic methods or biocatalytic approaches for its production could align with green chemistry principles. The development of efficient, atom-economical synthesis pathways would be crucial for any future sustainable production efforts.

Computational and Theoretical Chemistry in Predicting Novel Sodium 2-Biphenylolate Reactivity

While some studies have explored the mechanistic aspects of Sodium 2-biphenylolate in toxicological contexts, such as investigating the mechanisms of bladder carcinogenesis and the influence of urinary pH on cellular responses europa.eu, explicit research focused on predicting novel reactivity for materials science or synthetic applications through computational and theoretical chemistry is not prominently featured in the available information. Future research could employ computational tools like Density Functional Theory (DFT) to elucidate its electronic structure, predict reaction pathways for functionalization, and explore its potential interactions with other molecules or surfaces. Such theoretical investigations could pave the way for designing new derivatives or applications by understanding its fundamental chemical behavior and reactivity profiles in a predictive manner.

Cross-Disciplinary Research Integrating Sodium 2-Biphenylolate Chemistry

Sodium 2-biphenylolate has a history of cross-disciplinary applications, notably in the rubber industry, and as an intermediate for dyes and resins nih.gov. It has also been utilized as an agricultural fungicide and disinfectant. These established uses highlight its potential for integration into various chemical and industrial processes beyond its primary biocidal role. Future research could build upon its role as a chemical intermediate by exploring its derivatization for advanced applications in areas such as specialty polymers, functional coatings, or as a component in supramolecular assemblies. Its chemical structure may also lend itself to applications in chemical sensing or as a ligand in catalysis, warranting further investigation into its coordination chemistry and catalytic potential.

Q & A

Q. How should researchers document methodological limitations when publishing studies on Einecs 235-278-4 to ensure transparency?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose all deviations from protocols, including instrument malfunctions or unanticipated side reactions. Provide raw datasets and analysis scripts in supplementary materials. Use the ARRIVE or CHEMRICH guidelines for reporting experimental details in chemistry and biology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.